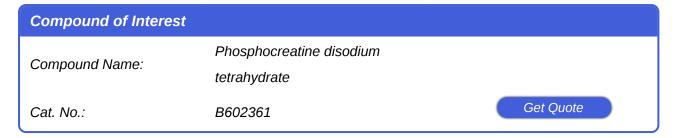




# Application Notes and Protocols: Phosphocreatine Disodium Tetrahydrate in Xenopus Buffer

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# Introduction

Cell-free extracts derived from the eggs of the South African clawed frog, Xenopus laevis, are a powerful in vitro system for dissecting complex cellular processes, including DNA replication, cell cycle control, and cytoskeletal dynamics. The success of these experiments hinges on maintaining a cellular environment that closely mimics in vivo conditions. A critical component for achieving this is the supplementation of an energy source to fuel the various enzymatic reactions. **Phosphocreatine disodium tetrahydrate**, in combination with creatine phosphokinase, serves as a vital ATP regeneration system, ensuring a sustained supply of high-energy phosphate bonds necessary for cellular activities within the extract.

Phosphocreatine acts as a high-energy phosphate reservoir, transferring its phosphate group to ADP to regenerate ATP, a reaction catalyzed by creatine kinase.[1][2] This system is essential for processes that are highly dependent on ATP, such as DNA replication and chromatin assembly.[3][4] These application notes provide detailed protocols for the preparation and use of phosphocreatine-containing buffers and energy mixes for Xenopus egg extract experiments.

# **Data Presentation**



Table 1: Composition of Energy Regenerator (ER) /

**Energy Mix Solutions** 

Component	Stock Concentration	Final Concentration in Extract	Reference
Phosphocreatine Disodium Salt	1 M	20-25 mM	[3][5]
ATP	20 mM	1 mM	[4][6]
Creatine Phosphokinase	600 μg/mL - 5 mg/mL	15 μg/mL - 50 μg/mL	[3][6][7]
MgCl <sub>2</sub>	20 mM	1 mM	[6]

**Table 2: Common Xenopus Buffers** 

Buffer	Components	рН	Reference
Marc's Modified Ringers (MMR)	100 mM NaCl, 2 mM KCl, 1 mM MgCl <sub>2</sub> , 2 mM CaCl <sub>2</sub> , 0.1 mM EDTA, 5 mM HEPES	7.7-7.8	[7]
Xenopus Buffer (XB)	100 mM KCl, 0.1 mM CaCl <sub>2</sub> , 1 mM MgCl <sub>2</sub> , 10 mM HEPES, 50 mM Sucrose	7.7	[7]
CSF-XB	100 mM KCl, 2 mM MgCl <sub>2</sub> , 0.1 mM CaCl <sub>2</sub> , 50 mM Sucrose, 5 mM EGTA, 10 mM HEPES	7.8	[8]

# **Experimental Protocols**

Protocol 1: Preparation of 20x Energy Reaction (ER) Mix



This protocol is adapted from methods used for studying protein turnover in Xenopus egg extracts.[6]

### Materials:

- Adenosine triphosphate (ATP)
- · Phosphocreatine disodium salt tetrahydrate
- Magnesium chloride (MgCl<sub>2</sub>)
- Creatine phosphokinase
- · Purified deionized water

### Procedure:

- To prepare 1 mL of 20x ER mix, combine the following:
  - 10.1 mg of ATP
  - 31.7 mg of phosphocreatine disodium salt tetrahydrate
  - o 1.7 mg of MgCl<sub>2</sub>
  - 600 μg of creatine phosphokinase
- Dissolve the components in a total volume of 1 mL of purified deionized water.
- Aliquot the ER mix into 50 μL volumes.
- Store the aliquots at -80°C until needed.

# Protocol 2: Preparation of Energy Regenerator (ER) for DNA Replication Studies

This protocol is commonly used to supplement Xenopus egg extracts for DNA replication and cell cycle studies.[3]



### Materials:

- Phosphocreatine potassium salt
- Creatine phosphokinase
- HEPES-KOH, pH 7.6 (10 mM)
- Purified deionized water

### Procedure:

- Prepare a 1 M stock solution of phosphocreatine in 10 mM HEPES-KOH, pH 7.6.
- Prepare a 600 µg/mL stock solution of creatine phosphokinase in 10 mM HEPES-KOH, pH
   7.6.
- These stock solutions can be stored frozen.
- Immediately before use, add the phosphocreatine and creatine phosphokinase stocks to the freshly thawed Xenopus egg extract to achieve a final concentration of 25 mM phosphocreatine and 15 μg/mL creatine phosphokinase.[3] This is typically achieved by adding 1/40th volume of the stock solutions to the extract.[3]

# Protocol 3: Preparation of NPE-ATP Regeneration System

This protocol is designed for use with Nucleoplasmic Extract (NPE) to study the DNA damage response.[7]

# Materials:

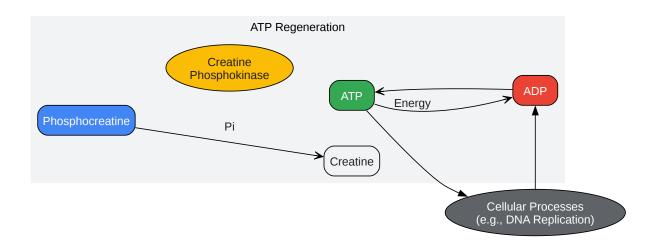
- ATP stock solution (0.2 M, pH 7.0)
- Phosphocreatine disodium salt stock solution (1 M, pH 7.0)
- Creatine phosphokinase (CPK) stock solution (5 mg/mL in 50 mM NaCl, 50% glycerol, 10 mM HEPES-KOH, pH 7.5)



# Procedure:

- Prepare stock solutions of ATP, phosphocreatine, and CPK. Aliquot and store at -20°C for up to six months.
- Immediately before use, mix the following on ice:
  - 10 μL of 1 M phosphocreatine
  - $\circ$  5 µL of 0.2 M ATP
  - 0.5 μL of 5 mg/mL CPK
- Add 1  $\mu$ L of this freshly prepared mix per 30  $\mu$ L of extract.
- Discard any unused portion of the mix.

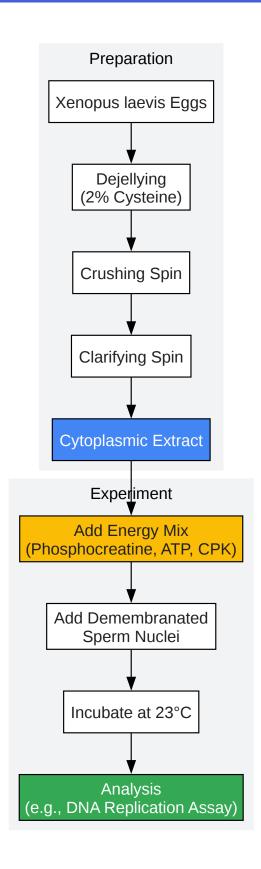
# **Visualizations**



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Caption: ATP Regeneration Cycle in Xenopus Extracts.





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Caption: Experimental Workflow for DNA Replication in Xenopus Egg Extracts.



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